

# Scale-up synthesis of Brensocatib intermediate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (S)-4-(Tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid

CAS No.: 1273567-44-4

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## Application Note & Protocol

Topic: Process Development and Scale-Up Synthesis of a Key Brensocatib Intermediate: N-Boc-1,4-oxazepane-2(S)-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

Brensocatib (formerly AZD7986/INS-1007) is a first-in-class, oral, reversible inhibitor of dipeptidyl peptidase 1 (DPP1), an enzyme crucial for the activation of neutrophil serine proteases (NSPs).<sup>[1][2]</sup> By inhibiting DPP1, Brensocatib reduces the activity of NSPs like neutrophil elastase, thereby mitigating inflammation and tissue damage in neutrophil-driven diseases such as non-cystic fibrosis bronchiectasis (NCFB).<sup>[2][3][4][5][6]</sup> The successful clinical development and anticipated commercial demand for Brensocatib necessitate a robust, scalable, and economically viable manufacturing process.

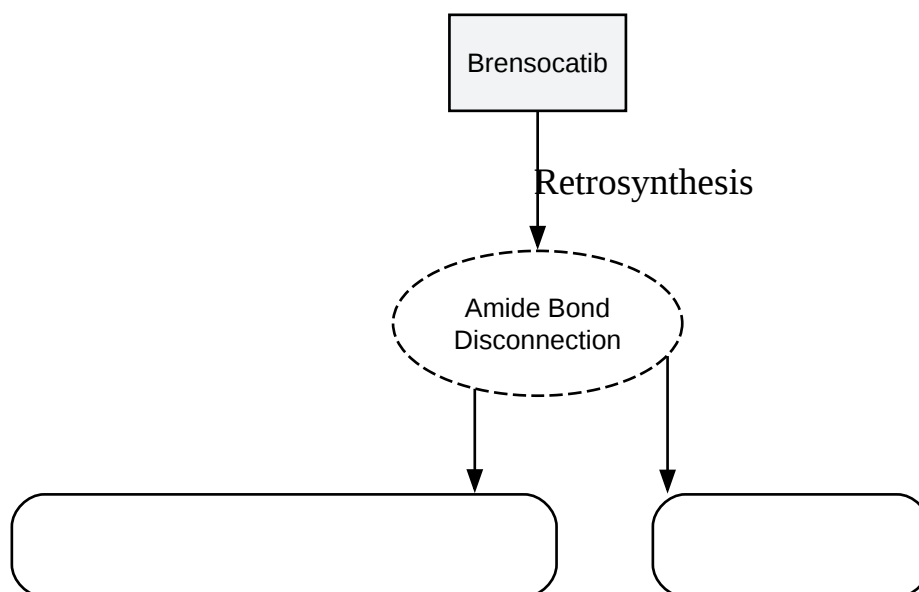
The molecular structure of Brensocatib is an amide formed between two key fragments: a complex amine moiety and a chiral carboxylic acid, **(S)-4-(tert-butoxycarbonyl)-1,4-**

**oxazepane-2-carboxylic acid**. This document, authored from the perspective of a senior application scientist, provides a detailed guide to the process development and kilogram-scale synthesis of this critical carboxylic acid intermediate. We will elucidate a field-proven synthetic route, explaining the rationale behind methodological choices, and provide detailed, step-by-step protocols designed for safe and efficient scale-up.

## Strategic Approach: Retrosynthesis and Process Design

The manufacturing strategy for a complex active pharmaceutical ingredient (API) like Brensocatib hinges on a convergent synthesis, where key fragments are prepared independently and coupled in the final stages. This approach maximizes overall yield and simplifies purification logistics.

The retrosynthetic analysis of Brensocatib identifies the amide bond as the key disconnection point, leading to two primary intermediates: the amine fragment (XXXII) and the N-protected carboxylic acid (XI).



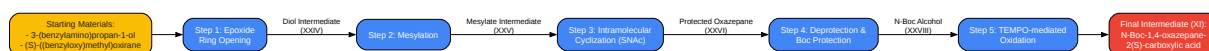
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Caption: Retrosynthetic analysis of Brensocatib.

This application note focuses on the robust synthesis of Intermediate (XI), N-Boc-1,4-oxazepane-2(S)-carboxylic acid. The chosen forward synthesis is a five-step route designed for scalability, avoiding chromatographic purifications in favor of crystallization and extractive work-ups.

## Overall Process Workflow

The synthesis commences with commercially available starting materials and proceeds through a series of robust chemical transformations to yield the target intermediate. The overall workflow is designed to be "telescoped" where possible, minimizing intermediate isolations to improve process efficiency.



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Caption: Scalable workflow for the synthesis of Intermediate (XI).

## Detailed Experimental Protocols & Scientific Rationale

The following protocols are based on a representative 1.0 kg scale of the key starting material, 3-(benzylamino)propan-1-ol.

### Step 1: Synthesis of 1-(benzyl(3-hydroxypropyl)amino)-3-(benzyloxy)propan-2(S)-ol (XXIV)

- Principle & Rationale: This step involves the nucleophilic ring-opening of a chiral epoxide by a secondary amine.[7] The reaction is conducted at elevated temperature without a catalyst, which is advantageous for scale-up as it simplifies the process and avoids potential metal contamination. Isopropanol is selected as a solvent due to its favorable safety profile, appropriate boiling point, and ability to dissolve all reactants. The reaction is driven to completion by using a slight excess of the amine.

- Detailed Protocol:
  - Charge a 10 L jacketed glass reactor with 3-(benzylamino)propan-1-ol (1.00 kg, 6.05 mol, 1.0 equiv) and isopropanol (4.0 L).
  - Begin agitation and add (S)-2-((benzyloxy)methyl)oxirane (1.09 kg, 6.66 mol, 1.1 equiv) via an addition funnel over 30 minutes. An exotherm is expected; maintain the internal temperature below 40°C.
  - Once the addition is complete, heat the reactor jacket to 55°C and maintain the internal temperature at 50-55°C for 24 hours.
  - In-Process Control (IPC): Monitor the reaction progress by HPLC or TLC (e.g., mobile phase 1:1 Hexane:Ethyl Acetate) until the consumption of the limiting epoxide is >99%.
  - Once complete, cool the reaction mixture to ambient temperature (20-25°C).
  - Concentrate the mixture under reduced pressure to remove the isopropanol, yielding the crude diol intermediate (XXIV) as a viscous oil. This material is typically of sufficient purity to be carried forward without further purification.
- Safety Precautions: Standard personal protective equipment (PPE) should be worn. The reaction should be conducted in a well-ventilated area.

## Step 2: Synthesis of 3-((3-(benzyloxy)-2(S)-hydroxypropyl)(benzyl)amino)propyl methanesulfonate (XXV)

- Principle & Rationale: The primary alcohol of the diol is selectively activated as a mesylate, converting it into a good leaving group for the subsequent intramolecular cyclization. Dichloromethane (DCM) is an excellent solvent for this transformation. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to quench the HCl generated during the reaction. The reaction is performed at a low temperature (-10°C to 0°C) to minimize side reactions, such as the formation of bis-mesylated or other impurities.
- Detailed Protocol:

- Charge the 10 L reactor containing the crude diol (XXIV) from Step 1 with dichloromethane (DCM, 5.0 L).
- Cool the reactor jacket to -10°C.
- Add diisopropylethylamine (DIPEA) (0.86 kg, 6.66 mol, 1.1 equiv) to the stirred solution, maintaining the internal temperature below 0°C.
- In a separate vessel, dissolve methanesulfonyl chloride (MsCl) (0.73 kg, 6.35 mol, 1.05 equiv) in DCM (1.0 L).
- Add the MsCl solution to the reactor via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 0°C.
- Stir the reaction mixture at -5°C to 0°C for 1 hour after the addition is complete.
- IPC: Monitor by HPLC/TLC until the starting diol is consumed.
- Work-up: Slowly add 2.0 L of deionized water to quench the reaction, keeping the temperature below 10°C.
- Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2.0 L), saturated NaHCO<sub>3</sub> solution (2.0 L), and brine (2.0 L).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate (XXV) as an oil.
- Safety Precautions: Methanesulfonyl chloride is corrosive and lachrymatory. DIPEA is a flammable and corrosive base. All operations must be performed in a fume hood with appropriate PPE. The quenching step is exothermic and must be controlled.

### Step 3: Intramolecular Cyclization to 4-benzyl-2(S)-(benzyloxymethyl)-1,4-oxazepane (XXVI)

- Principle & Rationale: This is the key ring-forming step. The alkoxide, generated in situ by deprotonation of the secondary alcohol with a strong base, displaces the mesylate via an intramolecular SN<sub>2</sub> reaction to form the seven-membered oxazepane ring.[7] Sodium

hydride (NaH) is a common and effective base for this transformation. Tetrahydrofuran (THF) is the solvent of choice. Careful control of the addition of the mesylate solution to the NaH slurry is critical for managing the exotherm and hydrogen gas evolution at scale.

- Detailed Protocol:
  - Charge a 20 L reactor (purged with nitrogen) with a 60% dispersion of sodium hydride (NaH) in mineral oil (0.29 kg, 7.26 mol, 1.2 equiv).
  - Add anhydrous tetrahydrofuran (THF, 4.0 L) and stir to create a slurry.
  - Cool the slurry to 0°C.
  - Dissolve the crude mesylate (XXV) from Step 2 in anhydrous THF (4.0 L).
  - Add the mesylate solution to the NaH slurry dropwise over 2-3 hours, maintaining the internal temperature between 0-5°C. Monitor hydrogen evolution via a gas bubbler.
  - After the addition is complete, allow the reaction to warm to ambient temperature and stir for 16 hours.
  - IPC: Monitor by HPLC/TLC for the disappearance of the mesylate.
  - Work-up: Cool the reactor to 0°C. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl, ~1.0 L) until gas evolution ceases.
  - Add ethyl acetate (5.0 L) and water (3.0 L). Separate the layers.
  - Extract the aqueous layer with ethyl acetate (2 x 2.0 L).
  - Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to afford the crude protected oxazepane (XXVI).
- Safety Precautions: Sodium hydride reacts violently with water, releasing flammable hydrogen gas. This step must be performed under an inert (nitrogen or argon) atmosphere by trained personnel. The quench must be performed slowly and with extreme caution.

## Step 4: Synthesis of tert-butyl (S)-2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate (XXVIII)

- Principle & Rationale: This step achieves two crucial transformations in a single operation: removal of both the N-benzyl and O-benzyl protecting groups via catalytic hydrogenation, followed by in situ protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.<sup>[7]</sup> Palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis. Performing the Boc protection concurrently (a "one-pot" procedure) is highly efficient, avoiding the isolation of the potentially unstable free diamine intermediate.
- Detailed Protocol:
  - Charge a hydrogenation vessel with the crude oxazepane (XXVI) from Step 3 and ethanol (5.0 L).
  - Add di-tert-butyl dicarbonate (Boc<sub>2</sub>O) (1.46 kg, 6.66 mol, 1.1 equiv).
  - Carefully add 10% Palladium on Carbon (Pd/C, 50% wet, ~100 g) under a nitrogen blanket.
  - Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H<sub>2</sub>) to 4.5 bar.
  - Stir the mixture vigorously at room temperature for 18 hours.
  - IPC: Monitor hydrogen uptake. Once uptake ceases, confirm reaction completion by HPLC.
  - Depressurize the vessel and purge with nitrogen.
  - Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2.0 L).
  - Combine the filtrates and concentrate under reduced pressure to yield the crude N-Boc protected alcohol (XXVIII), which can often be crystallized from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.

- Safety Precautions: Hydrogen gas is highly flammable and explosive. The hydrogenation must be conducted in a specialized, properly grounded reactor. Pd/C is pyrophoric when dry; it must be handled wet and never allowed to dry in the air. Filtration should be done carefully to avoid ignition.

## Step 5: Synthesis of (S)-4-(tert-butoxycarbonyl)-1,4-oxazepane-2-carboxylic acid (XI)

- Principle & Rationale: The final step is the selective oxidation of the primary alcohol to a carboxylic acid. A TEMPO-mediated oxidation is chosen as it is highly efficient, operates under mild conditions, and is scalable.<sup>[7]</sup> A catalytic amount of TEMPO is used in conjunction with a stoichiometric oxidant like sodium hypochlorite (bleach). A phase-transfer catalyst like tetrabutylammonium hydrogen sulfate (Bu<sub>4</sub>NHSO<sub>4</sub>) can be used to facilitate the reaction in a biphasic system.
- Detailed Protocol:
  - Charge a 20 L reactor with the N-Boc alcohol (XXVIII) (assuming ~1.30 kg from the previous step, 5.67 mol, 1.0 equiv), acetone (6.5 L), and water (1.0 L).
  - Add TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical) (~9.0 g, 0.057 mol, 0.01 equiv), sodium bromide (NaBr) (~60 g, 0.58 mol, 0.1 equiv), and potassium hydrogen sulfate (KHSO<sub>4</sub>) (~77 g, 0.57 mol, 0.1 equiv).
  - Cool the mixture to 0-5°C.
  - Slowly add a solution of sodium hypochlorite (NaOCl, ~12-15% aqueous solution, ~4.5 L) over 2-3 hours, maintaining the internal temperature below 10°C. The color of the reaction should turn a persistent orange/yellow.
  - Stir for an additional 1-2 hours after the addition is complete.
  - IPC: Monitor by HPLC until starting material is <1%.
  - Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>, ~1.0 L) until the orange color disappears.

- Adjust the pH of the aqueous solution to ~2-3 with 1 M HCl.
- Extract the product into methyl tert-butyl ether (MTBE) (3 x 4.0 L).
- Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
- The resulting solid can be recrystallized from a suitable solvent like toluene to yield the final intermediate (XI) with high purity.
- Safety Precautions: Sodium hypochlorite is a strong oxidant and corrosive. The reaction can be exothermic and requires careful temperature control.

## Summary of Process Parameters

Step	Reaction Type	Key Reagents	Solvent	Temp (°C)	Typical Yield (%)	Typical Purity (HPLC, %)	Key Considerations
1	Epoxide Opening	(S)-BnO-epoxide	Isopropanol	50-55	>95 (crude)	>90	Catalyst-free; simple work-up.
2	Mesylation	MsCl, DIPEA	DCM	-10 to 0	>95 (crude)	>85	Selective for primary alcohol; temperature control is critical.
3	Cyclization	NaH	THF	0 to 25	~75-85	>80	Exothermic; H <sub>2</sub> evolution; requires inert atmosphere.
4	Debenzylation/Boc	H <sub>2</sub> , Pd/C, Boc <sub>2</sub> O	Ethanol	20-25	~90-98	>95 (cryst.)	One-pot efficiency; catalyst handling safety.

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5	Oxidation	TEMPO, NaOCl	Acetone/ H <sub>2</sub> O	0-10	~85-90	>99 (cryst.)	Mild condition S; scalable; avoids heavy metals.
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## Conclusion

This application note outlines a robust and scalable five-step synthesis for N-Boc-1,4-oxazepane-2(S)-carboxylic acid, a pivotal intermediate in the manufacture of Brensocatib. The process is designed with a focus on industrial applicability, prioritizing safety, efficiency, and the avoidance of problematic reagents or purification techniques. By providing a detailed rationale for each step and a clear, actionable protocol, this guide serves as a valuable resource for drug development professionals tasked with the kilogram-scale production of this important pharmaceutical building block. The successful execution of this synthesis paves the way for the final amide coupling to produce Brensocatib, an important new therapy for patients with chronic inflammatory lung diseases.

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